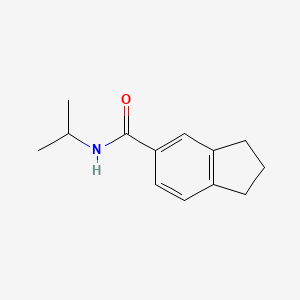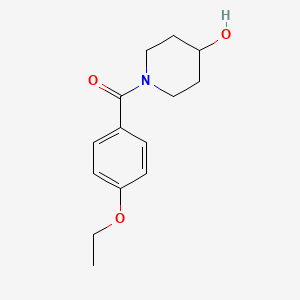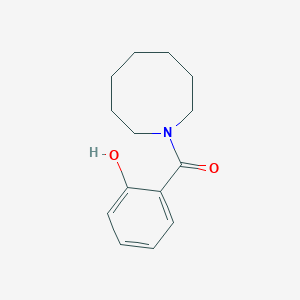
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide, also known as GW501516, is a synthetic drug that is classified as a PPARδ receptor agonist. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the sports industry due to its ability to enhance endurance and performance. Despite its potential benefits, there are concerns about its safety and legality, which have led to its ban in competitive sports.
Wirkmechanismus
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide works by activating the PPARδ receptor, which is a nuclear receptor that regulates the expression of genes involved in energy metabolism. Activation of this receptor leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy production and utilization.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide are complex and depend on various factors, including the dose, duration of exposure, and individual characteristics. Some of the reported effects include increased endurance, improved muscle fiber composition, and reduced body fat. However, there are also concerns about the potential adverse effects of N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide, including liver toxicity and increased risk of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide has several advantages for laboratory experiments, including its ability to improve endurance and performance in animal models. It also has potential therapeutic applications for various diseases, which makes it a promising candidate for drug development. However, there are limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide, including investigating its potential as a treatment for metabolic and cardiovascular diseases, exploring its mechanism of action, and developing safer and more effective analogs. Additionally, there is a need for further research on the potential adverse effects of N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide, particularly with regard to liver toxicity and cancer risk.
Synthesemethoden
The synthesis of N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide involves a series of chemical reactions that start with the condensation of 2,3-dihydro-1H-indene-5-carboxylic acid and isobutyryl chloride to form the intermediate isobutyryl-2,3-dihydro-1H-indene-5-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with N-propan-2-ylamine to yield N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and increase lipid metabolism in animal models. In addition, it has been investigated as a potential treatment for various diseases, including diabetes, obesity, and cancer.
Eigenschaften
IUPAC Name |
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9(2)14-13(15)12-7-6-10-4-3-5-11(10)8-12/h6-9H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDXTHFHHAZGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)
![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)



![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)
![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)

![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)

